molecular formula C15H19NO3S2 B2404821 (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351664-18-0

(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B2404821
CAS RN: 1351664-18-0
M. Wt: 325.44
InChI Key: QIUZTXKGYJQRMT-AWNIVKPZSA-N
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Description

The compound is a type of organic molecule with a spirocyclic structure . Spirocyclic compounds are a class of organic molecules that have two or more rings connected by a single atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar spirocyclic compounds have been synthesized through reactions involving substituted aryl halides and unactivated yne-en-ynes . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The spirocyclic structure indicates that the molecule contains at least two rings connected at a single atom .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound were not found, similar compounds like decane are known to be liquid at room temperature, have a characteristic odor, and a boiling point of 174.1°C (345.4°F) .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Advances in handling larger library sizes are enabling new research questions to be tackled .

properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c17-21(18,13-6-14-4-2-1-3-5-14)16-9-7-15(8-10-16)19-11-12-20-15/h1-6,13H,7-12H2/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUZTXKGYJQRMT-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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